molecular formula C21H21NO2 B14649913 Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl- CAS No. 42981-86-2

Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl-

Cat. No.: B14649913
CAS No.: 42981-86-2
M. Wt: 319.4 g/mol
InChI Key: MHDVOJXHCHDAPC-UHFFFAOYSA-N
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Description

Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl- is a complex organic compound with a unique structure that includes a dibenzo-fused cycloheptatriene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl- typically involves multiple steps. One common method starts with the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method highlights the high efficiency, regioselectivity, and step-economy of the protocol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorosulphonyl isocyanate for substitution reactions , and various oxidizing and reducing agents for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can introduce various functional groups at specific positions on the ring system, leading to a wide range of derivatives.

Scientific Research Applications

Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl- exerts its effects involves interactions with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo(a,e)cycloheptatrien-5-one, 2-methoxy-1-pyrrolidinomethyl- is unique due to its specific ring structure and the presence of the methoxy and pyrrolidinomethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

42981-86-2

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

6-methoxy-7-(pyrrolidin-1-ylmethyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one

InChI

InChI=1S/C21H21NO2/c1-24-20-11-10-18-17(19(20)14-22-12-4-5-13-22)9-8-15-6-2-3-7-16(15)21(18)23/h2-3,6-11H,4-5,12-14H2,1H3

InChI Key

MHDVOJXHCHDAPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C=C2)CN4CCCC4

Origin of Product

United States

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